molecular formula C14H16BrNO B1293238 8-(4-Bromophenyl)-8-oxooctanenitrile CAS No. 898766-90-0

8-(4-Bromophenyl)-8-oxooctanenitrile

Cat. No.: B1293238
CAS No.: 898766-90-0
M. Wt: 294.19 g/mol
InChI Key: MOBLJGZBZZWAJD-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to an oxooctanenitrile chain

Biochemical Analysis

Biochemical Properties

8-(4-Bromophenyl)-8-oxooctanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, leading to various biochemical effects .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine in synaptic clefts, leading to enhanced cholinergic signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed temporal effects. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and may involve the generation of ROS, disruption of cellular homeostasis, and activation of apoptotic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular components . The compound can also undergo phase II metabolism, involving conjugation with glutathione, glucuronic acid, or sulfate, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s biological activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can influence its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can interact with mitochondrial enzymes and proteins, leading to alterations in mitochondrial function and energy metabolism . The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-8-oxooctanenitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Bromophenyl)-8-oxooctanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromophenyl)-8-oxooctanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and oxooctanenitrile moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-(4-bromophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBLJGZBZZWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642203
Record name 8-(4-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-90-0
Record name 4-Bromo-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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